molecular formula C21H19N7O6S B2491920 N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1428367-13-8

N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2491920
CAS RN: 1428367-13-8
M. Wt: 497.49
InChI Key: FBZZNODSQBPYFA-UHFFFAOYSA-N
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Description

N-(4-((4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H19N7O6S and its molecular weight is 497.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Rahmouni et al. (2016) presented the synthesis of novel pyrazolopyrimidines derivatives, evaluating their anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential role in the development of new therapeutic agents (Rahmouni et al., 2016).
  • Bumagin et al. (2019) utilized a related compound as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, demonstrating the compound's applicability in catalyzing Suzuki reactions in aqueous media for synthesizing heterobiaryls (Bumagin et al., 2019).

Antibacterial Activity

  • Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, showing the versatility of this compound's framework in developing antimicrobial solutions (Azab et al., 2013).

Exploration of Biological Interactions

  • Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides to investigate their interactions with bovine serum albumin, providing insights into the molecular interactions and potential bioavailability of derivatives of this compound (Meng et al., 2012).

Antitumor Activities

  • The compound's framework has been explored for antitumor activities, as illustrated by Abdellatif et al. (2014), who synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives to test their efficacy against the MCF-7 human breast adenocarcinoma cell line, indicating its potential in cancer research (Abdellatif et al., 2014).

Design and Synthesis for Inhibitory Activities

  • Wanare (2022) explored the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds, showcasing the compound's adaptability in creating molecules with promising biological activities (Wanare, 2022).

properties

IUPAC Name

N-[4-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O6S/c1-11-8-18(23-13(3)22-11)28-35(31,32)15-6-4-14(5-7-15)24-20(30)17-10-33-21(25-17)26-19(29)16-9-12(2)34-27-16/h4-10H,1-3H3,(H,24,30)(H,22,23,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZZNODSQBPYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC(=N3)NC(=O)C4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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